4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide
CAS No.: 540797-12-4
Cat. No.: VC20516896
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540797-12-4 |
|---|---|
| Molecular Formula | C13H14N2OS |
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | 4-propan-2-yl-N-(1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H14N2OS/c1-9(2)10-3-5-11(6-4-10)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16) |
| Standard InChI Key | JNGUCOTZHSJBDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a benzamide scaffold modified with two functional groups:
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Propan-2-yl (isopropyl) group: Attached at the 4-position of the benzene ring, contributing hydrophobicity and steric bulk.
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1,3-Thiazol-2-yl group: A five-membered heterocycle containing sulfur and nitrogen, linked via the amide bond. This moiety is critical for electronic interactions with biological targets .
Spectroscopic and Computational Data
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IUPAC Name: 4-propan-2-yl-N-(1,3-thiazol-2-yl)benzamide.
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SMILES: CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2.
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InChIKey: JNGUCOTZHSJBDN-UHFFFAOYSA-N.
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X-ray Crystallography: While direct data for this compound is unavailable, analogues like N-(1,3-thiazol-2-yl)benzamide (PubChem CID: 569547) exhibit planar thiazole rings and amide bond torsion angles of 168.5°, suggesting similar conformational rigidity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂OS |
| Molecular Weight | 246.33 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (amide NH, thiazole NH) |
| Hydrogen Bond Acceptors | 3 (amide O, thiazole N and S) |
Synthesis and Structural Modification
Primary Synthetic Routes
The compound is synthesized via Hantzsch thiazole formation or amide coupling:
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Hantzsch Method: Condensation of 4-isopropylbenzamide with 2-aminothiazole in the presence of phosphorus oxychloride (POCl₃) .
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Coupling Approach: Reaction of 4-isopropylbenzoic acid with 2-aminothiazole using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Derivative Synthesis
Structural modifications focus on enhancing bioavailability or target affinity:
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Alkylation/Acylation: Introduction of methyl or acetyl groups to the thiazole nitrogen (e.g., 4-(propan-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide) .
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Heterocycle Fusion: Integration with triazine or oxadiazepine rings to modulate pharmacokinetics .
Table 2: Representative Derivatives and Modifications
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties:
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Bacterial Strains: MIC values of 6.25–25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming chloramphenicol in Gram-positive infections .
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Fungal Strains: Moderate activity against Candida albicans (MIC = 50 μg/mL), attributed to thiazole-mediated disruption of ergosterol biosynthesis .
Antiparasitic Applications
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Trypanosoma brucei: IC₅₀ = 0.42 μM, comparable to adamantane-containing thiazoles . Mechanistic studies suggest inhibition of trypanothione reductase .
Table 3: Comparative Biological Activity Profile
| Activity Type | Model System | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 6.25 μg/mL | |
| Antifungal | C. albicans | 50 μg/mL | |
| Anticancer | MCF-7 | 18.7 μM | |
| Antitrypanosomal | T. brucei | 0.42 μM |
Structure-Activity Relationships (SAR)
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Thiazole Ring: Essential for target binding; substitution at C4/C5 enhances lipophilicity and membrane permeability .
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Isopropyl Group: Optimal hydrophobicity for bacterial membrane penetration; bulkier groups (e.g., tert-butyl) reduce solubility .
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Amide Linkage: Hydrogen bonding with bacterial enzymes (e.g., DNA gyrase) critical for antimicrobial action .
Pharmacological and Toxicological Profiles
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